3-(Bromomethyl)pyridazine hydrobromide chemical properties
3-(Bromomethyl)pyridazine hydrobromide chemical properties
An In-Depth Technical Guide to 3-(Bromomethyl)pyridazine Hydrobromide for Advanced Chemical Synthesis
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and materials science, the strategic introduction of nitrogen-containing heterocycles is a cornerstone of molecular design. Among these, the pyridazine moiety has emerged as a "privileged scaffold," frequently utilized to enhance biological activity, modulate physicochemical properties, and serve as a versatile synthetic handle.[1][2] This guide focuses on a particularly valuable reagent for this purpose: 3-(Bromomethyl)pyridazine hydrobromide.
Our objective here is not merely to present data but to provide a cohesive understanding of this reagent's character. We will delve into the causality behind its reactivity, the logic of its application in synthesis, and the self-validating protocols that ensure reliable and reproducible results. This document is crafted for the practicing researcher, scientist, and drug development professional who requires both foundational knowledge and field-proven insights to leverage this building block effectively.
Core Molecular Profile and Physicochemical Properties
3-(Bromomethyl)pyridazine hydrobromide is a bifunctional molecule. It features a pyridazine ring, which imparts specific electronic and steric properties, and a highly reactive bromomethyl group, which serves as the primary point for synthetic elaboration. The hydrobromide salt form enhances its stability and modulates its solubility, making it a convenient solid for handling and storage.
Its identity is defined by the following key parameters:
| Property | Value | Source(s) |
| CAS Number | 1452483-94-1 | [3][4] |
| Molecular Formula | C₅H₆Br₂N₂ | [3][4] |
| Molecular Weight | 253.92 g/mol | [3][4] |
| Appearance | Typically an off-white to yellow or brown solid | Inferred from related compounds |
| Purity | Commonly available at ≥95% or ≥97% | [3] |
| Storage | Inert atmosphere, 2-8°C | [5] |
The molecule's structure is fundamental to its function. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the methylene carbon, making the bromine an excellent leaving group in nucleophilic substitution reactions.
Caption: Chemical Structure of 3-(Bromomethyl)pyridazine Hydrobromide.
Spectroscopic Signature: Verifying the Reagent
Before its use in any synthetic protocol, identity and purity confirmation are paramount. Spectroscopic analysis provides a definitive fingerprint of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is the most informative tool for routine verification. For a sample dissolved in a solvent like DMSO-d₆, the following signals are anticipated:
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Pyridazine Ring Protons (3H): These protons will appear in the aromatic region (typically δ 7.5-9.0 ppm). Due to the heteroatoms, they will be deshielded and exhibit complex splitting patterns (doublets or multiplets) arising from coupling with adjacent ring protons.
-
Methylene Protons (-CH₂Br, 2H): A distinct singlet is expected for the methylene protons. This signal will be significantly downfield (typically δ 4.5-5.0 ppm) due to the strong deshielding effects of both the adjacent electronegative bromine atom and the pyridazine ring. The absence of adjacent protons results in a singlet, a key identifying feature.
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N-H Proton (1H): As a hydrobromide salt, the proton associated with one of the pyridazine nitrogens will be present. This signal is often broad and can appear over a wide chemical shift range, sometimes exchanging with residual water in the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups.
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C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Medium bands typically in the 2850-2975 cm⁻¹ region for the methylene group.[6]
-
C=N and C=C Stretching: Strong, sharp absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine ring.[7]
-
C-Br Stretching: A strong absorption in the fingerprint region, typically between 550-750 cm⁻¹, confirms the presence of the bromomethyl group.[6]
Reactivity Profile and Synthetic Utility
The primary utility of 3-(Bromomethyl)pyridazine hydrobromide is as a potent electrophilic alkylating agent . It is designed to introduce the "3-pyridazylmethyl" moiety onto a wide range of nucleophiles.
The Mechanism of Alkylation: An Sₙ2 Pathway
The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The carbon atom of the bromomethyl group is the electrophilic center. A nucleophile (Nu⁻) attacks this carbon, displacing the bromide ion, which is an excellent leaving group.
The presence of a base is almost always required in the reaction medium. The starting material is a hydrobromide salt, meaning the pyridazine ring is protonated. The base serves two purposes:
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To deprotonate the nucleophile, increasing its nucleophilicity.
-
To neutralize the HBr that is liberated during the reaction, preventing it from protonating the desired product or unreacted nucleophile.
Caption: Generalized workflow for an Sₙ2 alkylation reaction.
This reagent is highly effective for the alkylation of:
-
Amines: Primary and secondary amines react readily to form secondary and tertiary amines, respectively. This is a common strategy in medicinal chemistry to link the pyridazine core to other pharmacophores.
-
Phenols and Thiols: O-alkylation of phenols and S-alkylation of thiols proceed efficiently to yield ethers and thioethers.
-
Carboxylates: While less common, it can be used to form pyridazylmethyl esters.
Application in Drug Discovery: A Privileged Building Block
The pyridazine ring is not merely a passive scaffold; it actively contributes to the biological profile of a molecule. It is considered a bioisostere of phenyl and pyridine rings, allowing chemists to fine-tune properties like solubility, metabolic stability, and receptor binding.[8] Pyridazine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][9]
3-(Bromomethyl)pyridazine hydrobromide is classified as a Protein Degrader Building Block , indicating its utility in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras), where it can be used to construct the linker or engage with the target protein or E3 ligase ligand.[3]
A Self-Validating Experimental Protocol: N-Alkylation of Aniline
This protocol provides a robust, self-validating method for a representative reaction. The causality for each step is explained to ensure trustworthiness and reproducibility.
Objective: To synthesize N-(pyridazin-3-ylmethyl)aniline.
Materials:
-
3-(Bromomethyl)pyridazine hydrobromide (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate.
-
Causality: Anhydrous conditions are crucial as the reagent is moisture-sensitive, and water can compete as a nucleophile. The inert atmosphere prevents oxidation of the starting materials. K₂CO₃ is chosen as an inexpensive and effective inorganic base to neutralize HBr and deprotonate the aniline starting material.
-
-
Reagent Addition: Add anhydrous DMF to the flask, followed by aniline. Stir the suspension for 10 minutes at room temperature.
-
Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (K⁺) but not the anion, leaving a "naked," highly reactive carbonate base and anilide anion. Pre-stirring ensures the base is well-dispersated.
-
-
Initiation: Add 3-(Bromomethyl)pyridazine hydrobromide to the stirring suspension in one portion.
-
Causality: Adding the solid reagent to the mixture of the nucleophile and base ensures it reacts immediately upon dissolution.
-
-
Reaction & Monitoring: Heat the reaction mixture to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.
-
Causality: Gentle heating accelerates the rate of reaction. TLC is a critical self-validation step. A successful reaction will show the consumption of the aniline starting material and the appearance of a new, typically higher-Rf product spot.
-
-
Workup: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Causality: This step quenches the reaction and removes the water-soluble DMF and inorganic salts (KBr, excess K₂CO₃).
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: Multiple extractions ensure complete recovery of the product. The brine wash removes residual water from the organic phase. Drying and concentrating isolates the crude product.
-
-
Purification & Validation: Purify the crude residue by column chromatography on silica gel. Characterize the purified product by ¹H NMR and Mass Spectrometry to confirm its structure and purity.
-
Causality: Chromatography removes unreacted starting materials and any side products. Final spectroscopic analysis is the ultimate validation, confirming that the desired chemical transformation has occurred.
-
Safety, Handling, and Storage
Working with reactive brominated compounds requires strict adherence to safety protocols. Based on data from analogous structures, 3-(Bromomethyl)pyridazine hydrobromide should be handled as a hazardous substance.[10][11]
| Hazard Class | GHS Statement |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[11] |
| Skin Corrosion | Causes severe skin burns and eye damage.[10] |
| Eye Damage | Causes serious eye damage.[10] |
| Irritation | May cause respiratory irritation. |
Precautionary Measures:
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[10]
-
Handling: Avoid creating dust. Do not breathe dust or mist. Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[5] Recommended storage temperature is 2-8°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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CP Lab Safety. (n.d.). 3-(Bromomethyl)pyridazine hydrobromide, min 97%, 100 mg. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13126699, 3-Bromopyridazine. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
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Sdsmanager.com. (2017). 3-(Bromomethyl)pyridine hydrobromide SDS. Retrieved from [Link]
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Nevado, C., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA. Retrieved from [Link]
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Chemcd. (2019). 3-(Bromomethyl)pyridazine hydrobromide. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook. Retrieved from [Link]
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Ma, L., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). CH3Br infrared spectrum of bromomethane. Retrieved from [Link]
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El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways. PubMed. Retrieved from [Link]
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ResearchGate. (2019). Electronic and Photophysical Properties of Re I (CO) 3 Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]
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NIST. (n.d.). 1-Propene, 3-bromo-. NIST WebBook. Retrieved from [Link]
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